methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate
Description
Development of Thieno[3,2-c]Pyridine Derivatives
The synthesis of thieno[3,2-c]pyridine derivatives began gaining momentum in the late 20th century, driven by the need for novel heterocyclic scaffolds with improved pharmacological profiles. Early work by New et al. (1989) demonstrated the feasibility of functionalizing the thieno[3,2-c]pyridine core with arylpiperazine groups, yielding compounds with notable antipsychotic activity. These derivatives, such as 4-(1-piperazinyl)thieno[3,2-c]pyridine, exhibited potent serotonin receptor (5-HT1 and 5-HT2) affinity while showing minimal interaction with dopamine D2 receptors, distinguishing them from classical neuroleptics.
Subsequent advancements focused on diversifying substituents to optimize pharmacokinetic properties. For instance, introducing ester groups, such as the methyl carboxylate moiety in methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate, enhanced metabolic stability and bioavailability. The incorporation of a ketone group at the 4-position further modulated electronic properties, enabling interactions with enzymatic targets involved in oxidative stress and inflammation.
Table 1: Key Thieno[3,2-c]Pyridine Derivatives and Their Biological Activities
| Compound | Structural Features | Biological Activity | Target Receptors/Enzymes |
|---|---|---|---|
| 4-(1-Piperazinyl)thieno[3,2-c]pyridine | Arylpiperazine side chain | Antipsychotic | 5-HT1, 5-HT2 |
| Methyl |
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-5-7-6(3-4-11-9(7)12)15-8(5)10(13)14-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
BHMVURWABFZGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via β-Aminoester Intermediates
One well-documented approach starts with the synthesis of β-aminoesters through Michael addition of benzylamines to ethyl acrylate, catalyzed by copper(II) acetate. These β-aminoesters are then coupled with cyanoacetic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form tertiary cyanoacetamides. Subsequent cyclization under acidic conditions (e.g., Amberlyst A-26 resin and trifluoroacetic acid in methanol) yields dihydropyridone intermediates, which upon further reaction afford the target thieno[3,2-c]pyridine derivatives.
| Step | Reactants/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|
| 1 | Benzylamine + Ethyl acrylate, Cu(OAc)2 catalyst | β-Aminoester | 47-57 |
| 2 | β-Aminoester + Cyanoacetic acid, DCC/HOBt, CH2Cl2 | Tertiary cyanoacetamide | 46-63 |
| 3 | Cyanoacetamide + Amberlyst A-26 resin, TFA, MeOH | Dihydropyridone intermediate | ~64 |
| 4 | Further treatment with methyl thioglycolate/NaOMe in MeOH | Methyl 3-amino-5-benzyl-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | 62 |
This method is supported by detailed NMR and HRMS data confirming the structure and purity of the products.
Alternative Routes Using Thiourea Derivatives
Another synthetic pathway involves the reaction of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with phenylisothiocyanate to form thiourea derivatives. Subsequent treatment with hydrazine hydrate leads to cyclization and formation of thieno-pyrimidine analogs, which can be modified to yield the target compound or related derivatives.
| Step | Reactants/Conditions | Product/Outcome | Notes |
|---|---|---|---|
| 1 | Aminoester + Phenylisothiocyanate, boiling EtOH | Thiourea derivative | Intermediate for cyclization |
| 2 | Thiourea derivative + Hydrazine hydrate | Cyclized thieno-pyrimidine | Single product confirmed by IR |
This approach highlights the versatility of thiourea intermediates in constructing fused heterocycles with keto and ester functionalities.
[5+1] Heterocyclization Methods
The literature also describes [5+1] heterocyclization processes for synthesizing related thieno-pyrimidine compounds, involving the reaction of aminoesters with isothiocyanates followed by alkylation and alcoholysis steps. These methods, while more common for 2-thioxopyrimidines, provide insights into constructing similar fused ring systems with exocyclic keto groups.
| Step | Reactants/Conditions | Product/Outcome | Reference Notes |
|---|---|---|---|
| 1 | Aminoester + Ethyl isothiocyanate | 2-Thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | Intermediate in heterocyclization |
| 2 | Alkylation with methyl iodide, then alcoholysis | Methoxy-substituted pyrrolo-pyrimidinone | Functional group modification |
These methods emphasize the importance of heterocyclization in building complex fused heterocycles with controlled substitution patterns.
Data Summary Table of Preparation Methods
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the chemical shifts corresponding to the fused ring protons, methyl groups, and ester functionalities.
- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements match calculated molecular weights, confirming molecular formula.
- Melting Point (mp): Sharp melting points indicate purity and successful synthesis.
- High-Performance Liquid Chromatography (HPLC): Purity levels typically exceed 80%, with some compounds reaching >99%, demonstrating effective purification.
For example, methyl 3-amino-5-benzyl-4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate showed an HPLC purity of 83.91% and HRMS m/z of 410.0936 (calculated 410.0934).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Thieno[3,2-c]pyridine derivatives exhibit diverse biological and chemical behaviors depending on substituent positions and functional groups. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The methyl ester group enhances lipid solubility compared to carboxylic acid derivatives, making the compound more suitable for lipid-based formulations.
- Thermal Stability : The ketone at C4 increases susceptibility to nucleophilic attack (e.g., hydration) relative to hydroxyl- or amine-substituted analogs .
Q & A
Basic: What are the common multi-step synthetic routes for preparing methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate?
Methodological Answer:
The synthesis of this compound typically involves sequential condensation, cyclization, and esterification steps. A general approach includes:
Thiophene ring formation : Reacting a substituted thiophene precursor with a nitrogen-containing moiety (e.g., pyridine or pyrrolidine derivatives) under acidic or basic conditions.
Oxo-group introduction : Oxidation of the intermediate using reagents like PCC (pyridinium chlorochromate) or DMSO-based oxidants to install the 4-oxo group.
Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).
Purification : Column chromatography or recrystallization to isolate the final product.
For validation, monitor reaction progress via TLC and confirm purity using HPLC .
Basic: Which spectroscopic and analytical methods are critical for characterizing methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the thiophene (δ 6.5–7.5 ppm) and pyridine rings (δ 8.0–9.0 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 160–180 ppm) and ester (COOCH₃, δ 50–55 ppm) groups.
- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can reaction mechanisms for key transformations in the synthesis of this compound be experimentally validated?
Methodological Answer:
Mechanistic studies require:
- Isotopic Labeling : Use deuterated reagents to track proton transfer steps in cyclization reactions.
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.
- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., using LC-MS).
- Computational Modeling : Compare experimental data (e.g., activation energy) with DFT calculations to validate proposed pathways .
Advanced: What pharmacological activities are hypothesized for methyl 3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate based on structural analogs?
Methodological Answer:
Analogous thienopyridine derivatives exhibit:
- Antimicrobial Activity : Test via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Enzyme Inhibition : Investigate interactions with kinases or cytochrome P450 enzymes via fluorescence quenching or SPR.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups, ester moieties) to optimize bioactivity .
Advanced: How can researchers address discrepancies in reported spectroscopic data or biological activity for this compound?
Methodological Answer:
Contradictions may arise from:
- Synthetic Variability : Trace impurities (e.g., unreacted precursors) can skew bioassays. Use preparative HPLC for rigorous purification.
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvent systems.
- Biological Assay Conditions : Control variables like cell passage number, incubation time, and serum concentration. Validate findings with orthogonal assays (e.g., Western blot alongside cytotoxicity tests).
- Crystallographic Data : Compare experimental XRD results with Cambridge Structural Database entries to resolve structural ambiguities .
Advanced: How does computational modeling assist in predicting the reactivity and pharmacological profile of this compound?
Methodological Answer:
Computational tools enable:
- Docking Studies : Predict binding affinity to target proteins (e.g., using AutoDock Vina).
- MD Simulations : Analyze conformational stability in aqueous/lipid environments (e.g., GROMACS).
- ADMET Prediction : Estimate bioavailability, toxicity, and metabolic pathways (e.g., SwissADME).
- Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
Cross-validate predictions with experimental data to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
